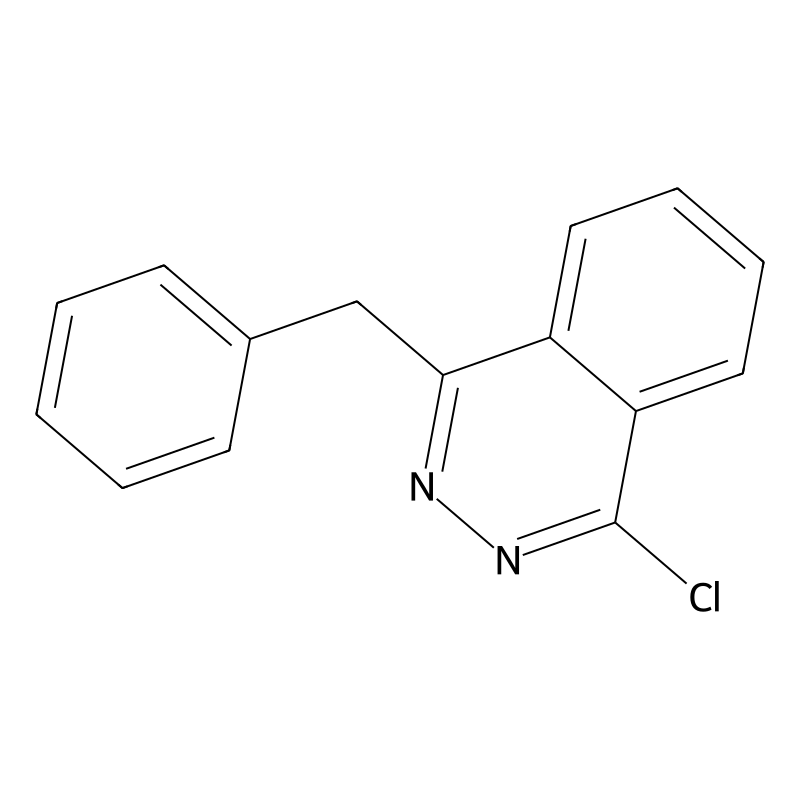

1-Benzyl-4-chlorophthalazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Benzyl-4-chlorophthalazine is a chemical compound with the molecular formula . It belongs to the class of phthalazine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a benzyl group attached to the nitrogen of the phthalazine ring, along with a chlorine substituent at the 4-position. This structural configuration contributes to its reactivity and biological properties.

Reference standard

Pharmaceutical testing

Some studies suggest that the presence of an electron-withdrawing group, like the chlorine atom in 1-Benzyl-4-chlorophthalazine, can influence the biological activity of the molecule. This suggests potential for 1-Benzyl-4-chlorophthalazine as a starting point for the development of novel drugs with specific functionalities. However, further research is needed to confirm its efficacy and safety for any therapeutic applications.

The biological activity of 1-benzyl-4-chlorophthalazine has garnered interest due to its potential therapeutic applications. Studies indicate that phthalazine derivatives exhibit a range of pharmacological effects, including anti-inflammatory and antimicrobial properties. The specific biological activities of 1-benzyl-4-chlorophthalazine are still under investigation, but its structural similarity to other biologically active compounds suggests potential efficacy in treating various diseases .

Synthesis of 1-benzyl-4-chlorophthalazine can be achieved through several methods, often involving multi-step reactions. A common approach includes the chlorination of phthalazine followed by the introduction of the benzyl group. For example, starting from 4-benzylphthalazine, one can perform chlorination using reagents such as thionyl chloride or phosphorus pentachloride to yield 1-benzyl-4-chlorophthalazine . Specific reaction conditions such as temperature and solvent choice can significantly influence the yield and purity of the final product.

This comparison highlights how 1-benzyl-4-chlorophthalazine stands out due to its unique chlorine substituent, which may confer distinct chemical reactivity and biological properties compared to its analogs. Further research is needed to fully explore these compounds' potential and establish their unique roles within medicinal chemistry.

Interaction studies involving 1-benzyl-4-chlorophthalazine focus on its binding affinity with biological targets and its metabolic pathways. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, although detailed mechanisms remain to be elucidated. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with 1-benzyl-4-chlorophthalazine, including:

- 4-benzylphthalazine: Lacks the chlorine substituent but retains similar biological activity.

- Phthalazinone derivatives: These compounds often exhibit enhanced pharmacological profiles due to modifications on the phthalazine core.

- Triazolophthalazine derivatives: These compounds incorporate triazole rings and display diverse biological activities.

Comparison TableCompound Unique Features Potential

XLogP3

4

Wikipedia

1-benzyl-4-chlorophthalazine

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Unique Features | Potential

XLogP3 4

Wikipedia

1-benzyl-4-chlorophthalazine

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|